(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide
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Overview
Description
(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide typically involves the condensation of 3-allyl-6-methylbenzo[d]thiazol-2(3H)-imine with 4-benzoylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Benzyl derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide is studied for its potential as a ligand in coordination chemistry and as a building block for more complex organic molecules.
Biology
Biologically, this compound has shown promise in antimicrobial studies, particularly against drug-resistant bacterial strains. Its ability to inhibit bacterial cell division makes it a candidate for new antibiotic development .
Medicine
In medicinal chemistry, derivatives of benzothiazole are explored for their anticancer properties. This compound, in particular, is being investigated for its potential to inhibit specific cancer cell lines by interfering with cellular pathways .
Industry
Industrially, the compound can be used in the development of new materials with specific electronic properties, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide involves its interaction with molecular targets such as enzymes or receptors. For instance, its antibacterial activity is attributed to the inhibition of the FtsZ protein, which is crucial for bacterial cell division . This inhibition disrupts the formation of the Z-ring, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 3-allyl-6-methylbenzo[d]thiazol-2(3H)-imine hydrobromide
- 3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide
Uniqueness
Compared to its analogs, (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide exhibits unique properties due to the presence of the benzoyl group, which enhances its ability to interact with biological targets and increases its potential for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-benzoyl-N-(6-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2S/c1-3-15-27-21-14-9-17(2)16-22(21)30-25(27)26-24(29)20-12-10-19(11-13-20)23(28)18-7-5-4-6-8-18/h3-14,16H,1,15H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWWPCZCBZLNOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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